molecular formula C7H7N3O B11731750 2,4-Diaminobenzoxazole

2,4-Diaminobenzoxazole

Cat. No.: B11731750
M. Wt: 149.15 g/mol
InChI Key: OIRCRBMUOZOQRK-UHFFFAOYSA-N
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Description

2,4-Diaminobenzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with two amino groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diaminobenzoxazole typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method includes the reaction of 2-aminophenol with aldehydes under acidic conditions to form the benzoxazole ring . Another approach involves the use of isothiocyanates and subsequent cyclization .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of nanocatalysts or metal catalysts can facilitate the cyclization reaction, making the process more viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diaminobenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products: The major products formed from these reactions include substituted benzoxazoles, quinone derivatives, and various functionalized benzoxazole compounds .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2,4-Diaminobenzoxazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds for medicinal and industrial applications .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1,3-benzoxazole-2,4-diamine

InChI

InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,8H2,(H2,9,10)

InChI Key

OIRCRBMUOZOQRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)N)N

Origin of Product

United States

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